molecular formula C11H16ClN3O2S B2640354 Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate CAS No. 2402828-65-1

Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate

Cat. No.: B2640354
CAS No.: 2402828-65-1
M. Wt: 289.78
InChI Key: TWQPHUZQPPTZKG-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The tert-butyl group and the azetidine ring are also notable features of this compound. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the chloromethyl group. The azetidine ring is then formed, and finally, the tert-butyl group is added to complete the synthesis. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the chloromethyl group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]azetidine-1-carboxylate: This compound has an oxadiazole ring instead of a thiadiazole ring, which can lead to different chemical and biological properties.

    Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate:

Uniqueness

Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the tert-butyl group, azetidine ring, and chloromethyl group further enhances its versatility and usefulness in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-11(2,3)17-10(16)15-5-7(6-15)9-14-13-8(4-12)18-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQPHUZQPPTZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402828-65-1
Record name tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate
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